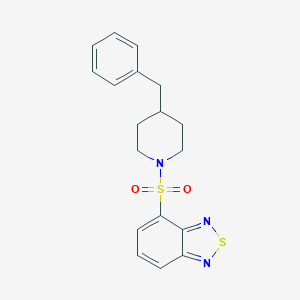
4-(4-Benzylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Benzylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole is a complex organic compound with the molecular formula C18H19N3O2S2 and a molecular weight of 373.49 g/mol . This compound features a benzothiadiazole core, which is a heterocyclic structure containing sulfur and nitrogen atoms, and a piperidine ring substituted with a benzyl group and a sulfonyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 4-(4-Benzylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole involves multiple steps, typically starting with the preparation of the benzothiadiazole core. One common method involves the cyclization of o-phenylenediamine with sulfur-containing reagents. The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the benzyl group and the sulfonyl group under specific reaction conditions .
Analyse Chemischer Reaktionen
4-(4-Benzylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .
Wissenschaftliche Forschungsanwendungen
4-(4-Benzylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-(4-Benzylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole can be compared with other similar compounds, such as:
4-[(4-Benzyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole: This compound has a similar structure but with a piperazine ring instead of a piperidine ring.
N-Benzylpiperidine derivatives: These compounds share the benzylpiperidine moiety but differ in the attached functional groups and their overall structure.
Benzothiadiazole derivatives: Compounds with variations in the substituents on the benzothiadiazole core, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
311328-62-8 |
|---|---|
Molekularformel |
C18H19N3O2S2 |
Molekulargewicht |
373.5g/mol |
IUPAC-Name |
4-(4-benzylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H19N3O2S2/c22-25(23,17-8-4-7-16-18(17)20-24-19-16)21-11-9-15(10-12-21)13-14-5-2-1-3-6-14/h1-8,15H,9-13H2 |
InChI-Schlüssel |
KXHMKYDJUCIQOW-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[({4-nitrophenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B392442.png)
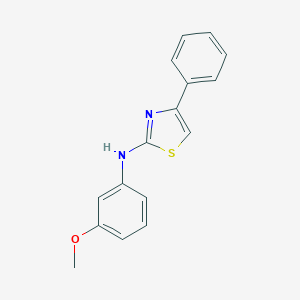
![6-bromo-3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B392445.png)
![3-[({3-nitro-4-methylphenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B392446.png)
![4-(2,5-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole](/img/structure/B392447.png)
![5-(Diethylamino)-2-[(phenylimino)methyl]phenol](/img/structure/B392448.png)

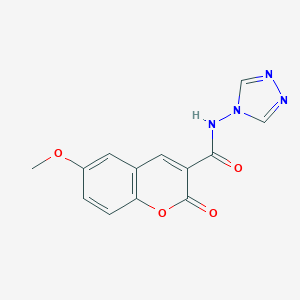
![4-{[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B392457.png)
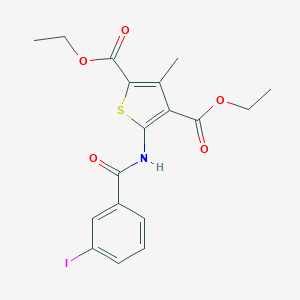
![6-bromo-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B392461.png)
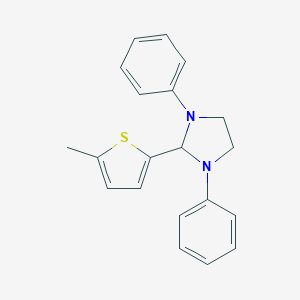
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile](/img/structure/B392465.png)
![6-bromo-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B392466.png)
